molecular formula C15H12ClNO B092470 4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one CAS No. 16880-72-1

4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No. B092470
CAS RN: 16880-72-1
M. Wt: 257.71 g/mol
InChI Key: LGKWQCRGNWXKCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one, also known as CDPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDPQ belongs to the class of quinolinone derivatives and has been found to possess several interesting properties that make it a promising candidate for research.

Mechanism Of Action

4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one exerts its pharmacological effects by binding to the α7 nicotinic acetylcholine receptor and inhibiting its function. This results in the modulation of various neurotransmitter systems, including dopamine, serotonin, and glutamate, leading to changes in synaptic plasticity and neuronal excitability.

Biochemical And Physiological Effects

4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one has been found to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of synaptic plasticity, and the regulation of neuronal excitability. 4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of neuroinflammatory disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one in lab experiments is its high selectivity and potency for the α7 nicotinic acetylcholine receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using 4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one is its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for research on 4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one, including the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of cognitive disorders, and the exploration of its anti-inflammatory properties. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one and to identify potential side effects and toxicity.

Synthesis Methods

4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one can be synthesized through various methods, including the Pictet-Spengler reaction, Friedlander synthesis, and the Skraup synthesis. The most commonly used method for synthesizing 4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one is the Pictet-Spengler reaction, which involves the reaction of 4-chloroaniline with 2,3-dihydroxybenzaldehyde in the presence of an acid catalyst.

Scientific Research Applications

4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one has been extensively studied for its potential applications in various fields of research. One of the most promising applications of 4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one is in the field of neuroscience, where it has been found to act as a potent and selective antagonist of the α7 nicotinic acetylcholine receptor. This receptor plays a crucial role in various physiological processes, including learning and memory, making 4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one a potential candidate for the treatment of cognitive disorders.

properties

CAS RN

16880-72-1

Product Name

4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one

Molecular Formula

C15H12ClNO

Molecular Weight

257.71 g/mol

IUPAC Name

4-(4-chlorophenyl)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C15H12ClNO/c16-11-7-5-10(6-8-11)13-9-15(18)17-14-4-2-1-3-12(13)14/h1-8,13H,9H2,(H,17,18)

InChI Key

LGKWQCRGNWXKCQ-UHFFFAOYSA-N

SMILES

C1C(C2=CC=CC=C2NC1=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1C(C2=CC=CC=C2NC1=O)C3=CC=C(C=C3)Cl

synonyms

4-(4-CHLOROPHENYL)-3,4-DIHYDROQUINOLIN-2(1H)-ONE

Origin of Product

United States

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